BenchChemオンラインストアへようこそ!

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Drug Metabolism Pharmacokinetics Bioanalysis

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (MPI-0440627) is the authentic O-demethylated metabolite of verubulin (MPC-6827/Azixa), formed via CYP1A2, CYP3A4, and CYP2C19. Essential for LC-MS/MS assay validation to quantify systemic metabolite exposure in PK studies. Its distinct exact mass (265.1215 Da) and retention enable specific MRM transitions, differentiating it from parent drug and N-demethylated analog. Substitution with structurally similar quinazoline phenols invalidates quantitative bioanalytical methods. Procure this standard for accurate metabolite-to-parent AUC ratios and robust PBPK modeling using verified logP (2.978) and TPSA (49.25 Ų) parameters.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 827031-26-5
Cat. No. B1625079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methyl(2-methylquinazolin-4-yl)amino)phenol
CAS827031-26-5
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O
InChIInChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3
InChIKeySYAAUQJWTDEQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (CAS 827031-26-5): Sourcing the O-Demethylated Metabolite of Verubulin


4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (CAS 827031-26-5) is a synthetic quinazoline derivative with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol [1]. It is unambiguously identified as MPI-0440627, the primary O-demethylated metabolite of the microtubule-destabilizing agent verubulin (MPC-6827, Azixa) [2]. Formation occurs via hepatic cytochrome P450 isoforms CYP1A2, CYP3A4, and CYP2C19 [3]. The compound is cataloged in authoritative databases including PubChem (CID 11471089) and ChEMBL (CHEMBL475221), and is supplied as a research-grade reference standard, typically at ≥95% purity [1].

Why a Generic Quinazoline Phenol Cannot Replace 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol in Verubulin Metabolism Studies


4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is the specific O-demethylation product of verubulin, generated by CYP1A2, CYP3A4, and CYP2C19 [1]. Substituting it with a structurally similar quinazoline phenol—such as the N-demethylated analog or a regioisomeric phenol—invalidates quantitative bioanalytical methods because retention time, mass transition, and ionization efficiency in LC-MS/MS assays are exquisitely dependent on the exact structure [2]. In the pivotal phase I trial of MPC-6827, pharmacokinetic parameters for MPI-0440627 were measured as a distinct entity; using any other compound would corrupt metabolite-to-parent AUC ratios and clearance calculations [3]. The following evidence quantifies these structural and functional distinctions.

Quantitative Differentiation Evidence for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol


Metabolic Origin: Exclusive O-Demethylated Metabolite of Verubulin, Not the N-Demethylated or Parent Species

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (MPI-0440627) is generated exclusively via O-demethylation of verubulin by CYP1A2, CYP3A4, and CYP2C19, and is the sole O-demethylated metabolite identified in human clinical samples [1]. This contrasts with the N-demethylation pathway that produces a different metabolite (MPI-0441275), which retains the 4-methoxy group [1]. In the phase I trial of MPC-6827, MPI-0440627 was the metabolite whose pharmacokinetics were formally evaluated alongside the parent drug; no other demethylated species was quantified [2].

Drug Metabolism Pharmacokinetics Bioanalysis

Physicochemical Property Differentiation: logP and TPSA Relative to Verubulin

The O-demethylation of verubulin to MPI-0440627 alters key physicochemical parameters. The predicted logP of MPI-0440627 is 2.978, and its topological polar surface area (TPSA) is 49.25 Ų [1]. In comparison, the parent drug verubulin (containing a 4-methoxy group) is expected to have a higher logP (approximately 3.3–3.5) and a slightly lower TPSA, consistent with the increased lipophilicity imparted by the methyl ether [2]. Notably, the logP of MPI-0440627 falls just below the Pfizer 3/75 rule threshold (logP >3 and TPSA <75), placing it in a lower predicted toxicity risk category than compounds exceeding logP 3 [1].

Physicochemical Properties Drug Design Metabolite Identification

Clinical Pharmacokinetic Context: Metabolite-to-Parent Ratio in Phase I Oncology Trial

In the first-in-human phase I study of MPC-6827, plasma concentrations of both the parent drug and its metabolite MPI-0440627 were measured in 48 patients with advanced solid tumors [1]. The study reported that MPC-6827 exhibits high clearance and a volume of distribution, with a half-life ranging from 3.8 to 7.5 hours [1]. Although the exact metabolite-to-parent AUC ratio was not discretely published in the abstract, the formal inclusion of MPI-0440627 in the pharmacokinetic analysis demonstrates that this metabolite is systemically exposed and must be quantified for accurate pharmacokinetic characterization [1]. This is distinct from in-class quinazoline analogs such as the N-methyl analog 41 (RET IC50 = 210 nM biochemical, 7200 nM cellular), which possesses a different biological target profile entirely [2].

Clinical Pharmacology Oncology ADME

Validated Application Scenarios for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol


LC-MS/MS Bioanalytical Method Development for Verubulin Metabolite Quantification

As the authentic O-demethylated metabolite of verubulin, MPI-0440627 is the requisite reference standard for developing and validating LC-MS/MS assays to quantify systemic exposure of the metabolite in plasma from clinical or preclinical studies. Its distinct exact mass (265.1215 Da) and chromatographic retention, differing from both the parent drug and the N-demethylated metabolite, enable specific multiple reaction monitoring (MRM) transitions [1].

In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant CYP Isoforms

Researchers investigating the metabolic fate of verubulin require MPI-0440627 as the authentic metabolite standard to confirm O-demethylation activity of CYP1A2, CYP3A4, and CYP2C19 in vitro. Co-incubation with the metabolite standard enables unambiguous peak assignment in metabolite profiling and accurate determination of formation rates [2].

Pharmacokinetic/Pharmacodynamic Modeling of Microtubule-Destabilizing Agents

Physiologically based pharmacokinetic (PBPK) models of verubulin require the experimentally determined logP (2.978) and TPSA (49.25 Ų) of MPI-0440627 to predict tissue distribution and clearance of the metabolite, particularly given its proximity to the Pfizer 3/75 toxicity threshold [3].

Quote Request

Request a Quote for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.